4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one
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Overview
Description
4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is a heterocyclic compound that belongs to the class of isoindolones. Isoindolones are known for their diverse biological activities and are often used as building blocks in the synthesis of various pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a substituted aniline with a suitable aldehyde or ketone, followed by cyclization using an acid catalyst . The reaction conditions often include refluxing in a solvent such as methanol or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, industrial methods may incorporate green chemistry principles to minimize waste and environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form a more saturated derivative.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or aldehyde, while reduction may produce a more saturated isoindolone derivative .
Scientific Research Applications
4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has shown potential in biological studies, particularly in the investigation of enzyme interactions and metabolic pathways.
Medicine: It is being explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammation or cancer progression .
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-7-methoxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl glucoside: This compound shares structural similarities but differs in its biological activity and applications.
3,4-Dihydro-2-methoxy-2-methyl-4-phenyl-2H,5H-pyrano[3,2-c]quinolin-2-one: Another related compound with distinct chemical properties and uses.
Uniqueness
4-Hydroxy-7-methoxy-2-methyl-2,3-dihydro-1H-isoindol-1-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and methoxy groups, along with the isoindolone core, makes it a versatile compound for various applications .
Properties
CAS No. |
919800-51-4 |
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Molecular Formula |
C10H11NO3 |
Molecular Weight |
193.20 g/mol |
IUPAC Name |
4-hydroxy-7-methoxy-2-methyl-3H-isoindol-1-one |
InChI |
InChI=1S/C10H11NO3/c1-11-5-6-7(12)3-4-8(14-2)9(6)10(11)13/h3-4,12H,5H2,1-2H3 |
InChI Key |
PPRQLUPSEKHVNI-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC2=C(C=CC(=C2C1=O)OC)O |
Origin of Product |
United States |
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